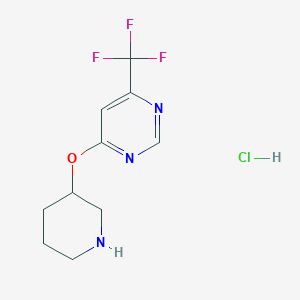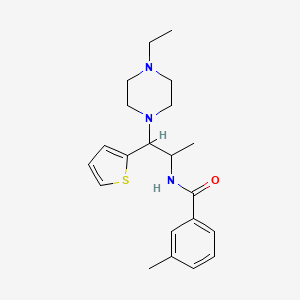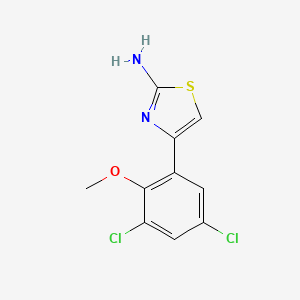
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine is a compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is also known as DMAT and has been studied extensively for its ability to inhibit protein kinases, which are crucial in many cellular processes.
Mécanisme D'action
DMAT inhibits protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, which is necessary for many cellular processes. DMAT has been shown to have a higher affinity for PIM kinases than other protein kinases, which may contribute to its specificity.
Biochemical and Physiological Effects:
DMAT has been shown to have several biochemical and physiological effects. In cancer cells, DMAT has been shown to induce apoptosis and inhibit cell proliferation. In inflammatory diseases, DMAT has been shown to reduce cytokine production and inhibit the activation of immune cells. In viral infections, DMAT has been shown to inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMAT is its specificity for PIM kinases, which allows for targeted inhibition of these kinases. However, DMAT has also been shown to inhibit other protein kinases at higher concentrations, which may limit its use in certain experiments. Additionally, DMAT has a short half-life, which may require frequent dosing in in vivo experiments.
Orientations Futures
There are several future directions for DMAT research. One direction is the development of more potent and selective PIM kinase inhibitors. Another direction is the investigation of DMAT in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, the potential use of DMAT in other diseases, such as neurological disorders, should be explored. Overall, DMAT has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic benefits.
Conclusion:
In conclusion, DMAT is a compound that has gained attention in the scientific community due to its potential therapeutic properties. Its ability to inhibit protein kinases, particularly PIM kinases, has shown promise in cancer, inflammatory diseases, and viral infections. While there are limitations to its use in lab experiments, DMAT has several future directions for research, including the development of more potent and selective inhibitors and investigation in other diseases.
Méthodes De Synthèse
The synthesis of DMAT involves the reaction of 3,5-dichloro-2-methoxyaniline with thioamide in the presence of a catalyst. This reaction results in the formation of DMAT, which is a yellow crystalline solid. The yield of this reaction is typically around 60-70%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
DMAT has been studied extensively for its potential therapeutic properties. It has been shown to inhibit several protein kinases, including PIM1, PIM2, and PIM3. These kinases are involved in many cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have potential therapeutic benefits in cancer, inflammatory diseases, and viral infections.
Propriétés
IUPAC Name |
4-(3,5-dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-15-9-6(2-5(11)3-7(9)12)8-4-16-10(13)14-8/h2-4H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYAISHCIGJSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

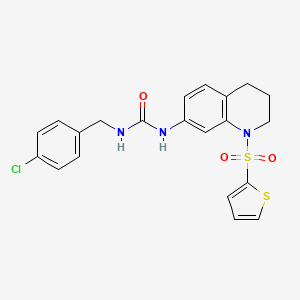
![2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2373643.png)
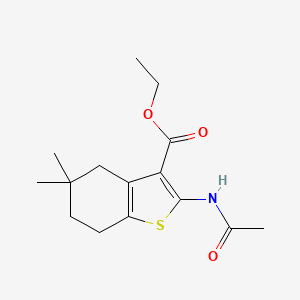
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)
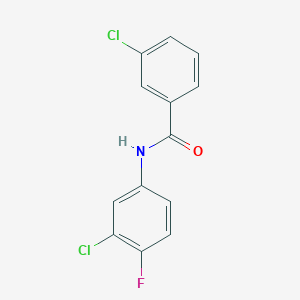
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)
![Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B2373651.png)
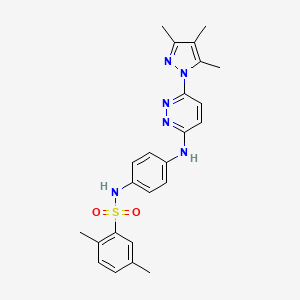


![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2373656.png)
